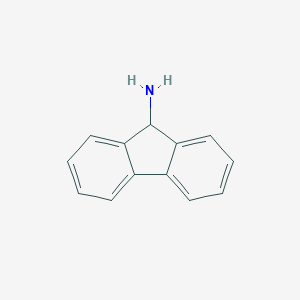

9-Aminofluorene

Vue d'ensemble

Description

9-Aminofluorene is a chemical compound with the molecular formula C13H11N . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

An efficient method for the synthesis of N-tosyl-9-aminofluorenes and anthracene derivatives has been developed. This method involves an aza-Friedal–Crafts reaction catalyzed by boron trifluoride etherate (BF3⋅Et2O) and uses in situ generated N-tosylbenzaldimines .

Molecular Structure Analysis

The molecular structure of 9-Aminofluorene consists of 13 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The average mass is 181.233 Da and the monoisotopic mass is 181.089142 Da .

Chemical Reactions Analysis

9-Aminofluorene can undergo various chemical reactions. For instance, it can react with ethyl chloroformate, maleic anhydride, and carbon dioxide to form N-carbethoxy derivatives, 9-maleamic acids, and substituted ammonium carbamates, respectively . Additionally, a novel semiconducting polymer, water-soluble poly (9-aminofluorene) (P9AF), with good fluorescence properties was successfully synthesized by the direct anodic oxidation of 9-aminofluorene (9AF) .

Physical And Chemical Properties Analysis

9-Aminofluorene has a density of 1.2±0.1 g/cm3, a boiling point of 331.1±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.4±3.0 kJ/mol and a flash point of 168.1±20.1 °C .

Applications De Recherche Scientifique

Asymmetric Synthesis

9-Aminofluorene derivatives are valuable in biological materials and medicinal chemistry. A method involving Lewis-acid-catalyzed asymmetric intramolecular aza-Friedel-Crafts alkylation has been developed to construct enantioenriched 9-aminofluorene skeletons, which can be used for future applications of chiral 9-amino-fluorene derivatives .

Fluorescent Recognition of Carboxylates

Poly(9-aminofluorene) (P9AF) has been used for the efficient fluorescent recognition of carboxylates in aqueous solutions. The mechanism involves intermolecular hydrogen bonding interactions leading to electron transfer between P9AF and carboxylates .

Peptide Synthesis

9-Aminofluorene-9-carboxylic acid has been incorporated into peptides using a modified Ugi reaction, which is significant for studying backbone conformation and other properties in peptide chemistry .

Chromatography and Mass Spectrometry

In the field of analytical chemistry, 9-Aminofluorene derivatives are used in chromatography and mass spectrometry for measuring apparatus needed for chromatography or fulfilling sample manipulation during mass spectrometry .

Mécanisme D'action

Target of Action

It’s known that aromatic amines like 9-aminofluorene often interact with dna and proteins in the cell .

Mode of Action

The mode of action of 9-Aminofluorene involves its metabolic activation and interaction with cellular components. The compound is metabolically activated inside the cell, which can lead to the formation of DNA adducts . These adducts can interfere with normal cellular processes, leading to various downstream effects.

Biochemical Pathways

The formation of dna adducts can disrupt dna replication and transcription, potentially leading to mutations and altered gene expression .

Result of Action

The primary result of 9-Aminofluorene’s action is the formation of DNA adducts . These adducts can interfere with normal DNA processes, potentially leading to mutations and altered gene expression. This can disrupt normal cellular function and potentially lead to diseases such as cancer.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

9H-fluoren-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMRQJTULXVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200496 | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Aminofluorene | |

CAS RN |

525-03-1 | |

| Record name | Fluoren-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHO2K4K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

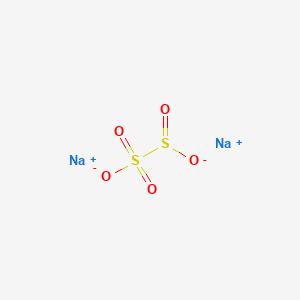

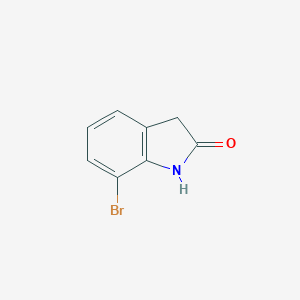

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

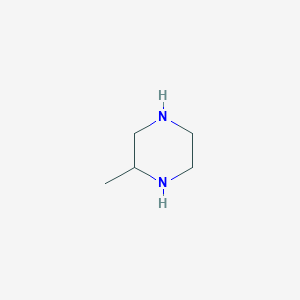

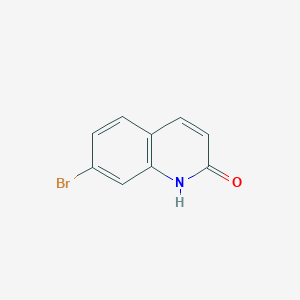

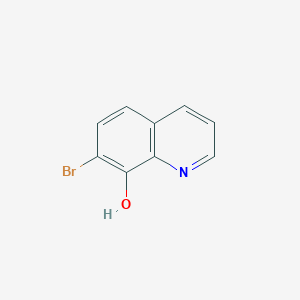

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 9-Aminofluorene?

A1: 9-Aminofluorene has a molecular formula of C13H11N and a molecular weight of 181.23 g/mol.

Q2: Are there any characteristic spectroscopic data available for 9-Aminofluorene?

A2: While specific spectroscopic data isn't provided in the abstracts, researchers commonly employ techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to characterize 9-Aminofluorene and its derivatives [, , ].

Q3: What are some synthetic approaches to obtain 9-Aminofluorene?

A3: Several methods have been explored for the synthesis of 9-Aminofluorene and its derivatives. These include:

- Reductive Amination of 9-Fluorenone: This method involves the conversion of 9-Fluorenone to 9-Fluorenone oxime, followed by reduction to 9-Aminofluorene using zinc [].

- Copper-Catalyzed Coupling Reactions: 9H-Fluoren-9-amine derivatives can be synthesized through a copper-catalyzed cross-coupling reaction between 2′-bromo-biaryl-N-tosylhydrazones and amines [].

- Boron Trifluoride Etherate-Catalyzed Aza-Friedel-Crafts Reaction: N-tosyl-9-aminofluorenes can be efficiently synthesized through a one-pot reaction using in situ generated N-tosylbenzaldimines and boron trifluoride etherate as a catalyst [, ].

Q4: Can 9-Aminofluorene undergo reactions typical of primary amines?

A4: Yes, 9-Aminofluorene exhibits reactivity typical of primary amines. For example, it reacts with ethyl chloroformate to form N-carbethoxy derivatives, with maleic anhydride to form 9-maleamic acids, and with carbon dioxide to form substituted ammonium carbamates [].

Q5: Has 9-Aminofluorene been utilized in the synthesis of other interesting compounds?

A5: Absolutely, 9-Aminofluorene serves as a valuable building block in organic synthesis. It has been successfully employed in the following reactions:

- Synthesis of Fluorene Derivatives: AlCl3-catalyzed cyclization reactions involving 9-Aminofluorene can lead to the formation of indene and fluorene derivatives [].

- Preparation of Tertiary Amine Photobase Generators: Quaternary ammonium salts of 9-Aminofluorene can be synthesized and investigated for their photochemical properties [].

- Synthesis of Phosphonic Analogues of Morphactines: Derivatives of 9-Aminofluorene-9-phosphonic acid and 9-Aminofluorene-9-phosphinoxides have been synthesized and investigated for their plant growth regulating properties [].

Q6: What are the potential applications of 9-Aminofluorene and its derivatives?

A6: 9-Aminofluorene and its derivatives have shown promise in various fields:

- Biomedical Research: Derivatives like 2-methoxy- and 3-methoxy-9-aminofluorene hydrochloride demonstrate local anesthetic properties []. 9-Aminofluorene-derived imines are used in palladium-catalyzed asymmetric arylation reactions to synthesize enantiomerically enriched α-branched benzylamines, important building blocks for pharmaceuticals and other biologically active molecules [].

- Plant Science: Phosphonic acid derivatives of 9-Aminofluorene exhibit morphactin-like activity, influencing plant growth and development [].

- Material Science: Cross-linked poly(methacrylic acid) functionalized poly(9-aminofluorene) networks have been explored as potential materials with redox and fluorescent properties []. Water-soluble poly(9-aminofluorene) has been synthesized electrochemically and shows promise as a blue-light-emitting material [].

Q7: Has 9-Aminofluorene been explored for its biological activity?

A7: While not a primary focus of the provided research, some studies hint at the biological activity of 9-Aminofluorene derivatives. For example, 2-methoxy- and 3-methoxy-9-aminofluorene hydrochlorides induce local anesthesia and affect the contraction of rat uteri in a concentration-dependent manner [].

Q8: What is known about the conformational preferences of 9-Aminofluorene?

A8: Studies involving peptides containing 9-Aminofluorene-9-carboxylic acid have investigated conformational preferences using X-ray diffraction and spectroscopic techniques like FTIR and NMR [, , ]. These studies provide insights into the structural features influencing peptide folding and interactions.

Q9: How do structural modifications of 9-Aminofluorene affect its activity?

A9: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 9-Aminofluorene scaffold impact its biological activity, potency, and selectivity. While the provided abstracts don't offer detailed SAR data, specific examples highlight the importance of structural features:

- Local Anesthetic Activity: The presence of methoxy groups at the 2- and 3-positions of 9-Aminofluorene appears to influence its anesthetic potency [].

- Inhibition of S-Adenosyl-L-methionine Synthesis: Studies involving carbocyclic and heterocyclic amino acids, including 9-Aminofluorene-9-carboxylic acid, highlight the importance of ring size, substituents, and rigidity for inhibiting ATP:L-methionine S-adenosyltransferase [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)